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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for conducting in

vitro chromatin remodeling assays using the Chromodomain Helicase DNA-binding protein 1

(CHD1). CHD1 is an ATP-dependent chromatin remodeling factor that plays a crucial role in

various cellular processes, including transcription and maintenance of chromatin structure, by

repositioning nucleosomes.[1][2] These assays are essential for studying the enzymatic activity

of CHD1, screening for potential inhibitors or activators, and elucidating the mechanisms of

chromatin remodeling.

Introduction to CHD1 and Chromatin Remodeling
CHD1 belongs to the SNF2 family of ATPases and is characterized by the presence of tandem

chromodomains, a central ATPase motor domain, and a C-terminal DNA-binding domain.[1][2]

In vitro, CHD1 utilizes the energy from ATP hydrolysis to slide nucleosomes along DNA, a

fundamental process for regulating DNA accessibility.[3][4] Understanding the mechanics of

CHD1-mediated nucleosome remodeling is critical for fields ranging from basic research in

gene regulation to the development of therapeutics targeting epigenetic mechanisms.

Key In Vitro Assays for CHD1 Activity
Two primary assays are commonly used to measure the in vitro chromatin remodeling activity

of CHD1: the nucleosome sliding assay and the ATPase assay.
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Nucleosome Sliding Assay: This assay directly visualizes the movement of a

mononucleosome along a DNA fragment. Typically, a nucleosome is reconstituted at a

specific position on a DNA template, and the change in its position after incubation with

CHD1 and ATP is monitored, often by native polyacrylamide gel electrophoresis (PAGE).[3]

[5]

ATPase Assay: This assay measures the rate of ATP hydrolysis by CHD1 in the presence of

its nucleosome substrate. The ATPase activity of CHD1 is coupled to its remodeling function,

making this a reliable method to quantify enzymatic activity.[3]

Experimental Protocols
I. Nucleosome Sliding Assay
This protocol is designed to monitor the repositioning of mononucleosomes by CHD1.

Materials:

Purified recombinant CHD1 protein

Reconstituted mononucleosomes (e.g., using the Widom 601 positioning sequence)[5]

ATP solution (100 mM)

10x Slide Buffer (200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 50% sucrose, 1

mg/ml BSA, 50 mM DTT)[5]

Quench Buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 0.1 mg/ml BSA, 5 mM DTT, 50 mM

EDTA)[5]

Salmon sperm DNA (10 mg/ml)[5]

Native polyacrylamide gel (e.g., 5%)

Gel loading buffer

DNA stain (e.g., SYBR Gold or Ethidium Bromide)

Procedure:
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Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice as described

in the table below.

Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 2 mM to start the

remodeling reaction.[5]

Incubation: Incubate the reaction at room temperature for the desired time points (e.g., 0, 5,

15, 30, 60 minutes).[3][5]

Quench Reaction: Stop the reaction by adding an equal volume of Quench Buffer. Add

salmon sperm DNA to a final concentration of 1 µg/µl as a competitor.[5]

Gel Electrophoresis: Add gel loading buffer to the samples and load them onto a native

polyacrylamide gel. Run the gel at a constant voltage until the desired separation is

achieved.

Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands using an

appropriate imaging system. The repositioning of the nucleosome will be observed as a shift

in the migration of the nucleosome band.[3]

Quantitative Data for Nucleosome Sliding Assay:

Component
Stock
Concentration

Final
Concentration

Reference

Mononucleosome Varies 50 nM - 150 nM [5]

CHD1 Varies 50 nM - 100 nM [5]

ATP 100 mM 2 mM [5]

10x Slide Buffer 10x 1x [5]

Incubation Time -
5 min (for NGS) or

indicated time points
[5]

Quench -
Addition of EDTA to

25 mM
[5]
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II. ATPase Assay (NADH-Coupled)
This protocol measures the ATP hydrolysis activity of CHD1.

Materials:

Purified recombinant CHD1 protein

Reconstituted mononucleosomes

ATP solution (100 mM)

Sliding Buffer (as described above)

Phosphoenolpyruvate (PEP)

NADH

Pyruvate kinase/lactic dehydrogenase enzyme mix

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing sliding

buffer, PEP, NADH, and the pyruvate kinase/lactic dehydrogenase mix.

Add Substrate and Enzyme: Add mononucleosomes and CHD1 to the wells.

Initiate Reaction: Start the reaction by adding ATP.

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm

at regular intervals. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

Quantitative Data for ATPase Assay:
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Component Final Concentration Reference

CHD1 50 nM [3]

Mononucleosomes 10 - 600 nM [3]

ATP 2.5 mM [3]

Phosphoenolpyruvate 2.5 mM [3]

NADH 0.8 mg/ml [3]

Visualizations
Experimental Workflow for Nucleosome Sliding Assay

Preparation

Reaction Analysis

Purified CHD1

Reaction Mix
(CHD1, Nucleosomes, Buffer)

Reconstituted
Mononucleosomes

Add ATP Incubate
(Room Temp)

Quench Reaction
(EDTA) Native PAGE Visualize

(DNA Stain)

Click to download full resolution via product page

Caption: Workflow for the in vitro nucleosome sliding assay.

Mechanism of CHD1-Mediated Nucleosome Sliding
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Caption: Simplified model of CHD1 nucleosome sliding mechanism.

Data Interpretation and Troubleshooting
Nucleosome Sliding: A successful experiment will show a time-dependent decrease in the

intensity of the initial nucleosome band and the appearance of one or more new bands

migrating differently, indicating nucleosome movement. No change suggests inactive

enzyme, incorrect buffer conditions, or an issue with the nucleosome substrate.

ATPase Activity: The rate of ATP hydrolysis should be significantly higher in the presence of

both CHD1 and nucleosomes compared to CHD1 alone or nucleosomes alone. A low rate

may indicate poor enzyme activity or suboptimal reaction conditions.

Conclusion
The protocols and data presented provide a robust framework for studying the in vitro

chromatin remodeling activity of CHD1. These assays are powerful tools for dissecting the

molecular mechanisms of chromatin remodeling and for the discovery of novel therapeutic
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agents that target these fundamental cellular processes. Careful optimization of protein and

substrate concentrations, as well as reaction times, will yield reproducible and insightful results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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